molecular formula C22H18N4O3S2 B2429657 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391869-49-1

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2429657
CAS No.: 391869-49-1
M. Wt: 450.53
InChI Key: OKDXVZRETOIJPX-UHFFFAOYSA-N
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Description

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with naphthalene-2-carboxylic acid under specific reaction conditions .

Chemical Reactions Analysis

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is unique due to its specific structure and the presence of both thiadiazole and naphthalene moieties. Similar compounds include:

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-29-18-10-8-17(9-11-18)23-19(27)13-30-22-26-25-21(31-22)24-20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXVZRETOIJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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